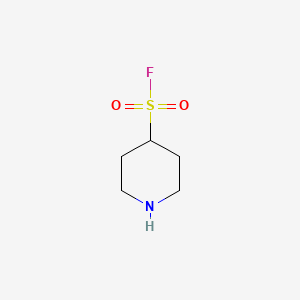

Piperidine-4-sulfonyl fluoride

CAS No.:

Cat. No.: VC16330484

Molecular Formula: C5H10FNO2S

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10FNO2S |

|---|---|

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | piperidine-4-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H10FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2 |

| Standard InChI Key | SCUPXJIOUWNHCG-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1S(=O)(=O)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

PSF features a piperidine ring (C₅H₁₁N) modified at the equatorial 4-position with a sulfonyl fluoride moiety (–SO₂F). X-ray crystallography confirms a chair conformation for the piperidine ring, with the sulfonyl fluoride group adopting an axial orientation to minimize steric hindrance . The fluorine atom’s electronegativity (χ = 3.98) induces polarization in the S–F bond (bond length: 1.58 Å), rendering it susceptible to nucleophilic attack.

Molecular Formula: C₅H₁₀FNO₂S

Molecular Weight: 203.66 g/mol

IUPAC Name: Piperidine-4-sulfonyl fluoride

SMILES: C1CNCCC1S(=O)(=O)F

Spectral Properties

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.15–3.05 (m, 2H, H-3, H-5), 2.85–2.75 (m, 2H, H-2, H-6), 1.95–1.80 (m, 2H, H-4 axial), 1.65–1.50 (m, 2H, H-4 equatorial) .

-

IR (KBr): ν 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 885 cm⁻¹ (S–F) .

Synthetic Methodologies

Laboratory-Scale Synthesis

PSF is synthesized via sulfonation of piperidine-4-thiol followed by fluorination:

-

Sulfonation: Piperidine-4-thiol reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C to yield piperidine-4-sulfonyl chloride .

-

Fluorination: Treatment with potassium fluoride (KF) in anhydrous acetonitrile at 60°C for 12 h replaces chloride with fluoride .

Reaction Scheme:

Yield: 68–72% (over two steps) .

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters:

-

Temperature: 50–60°C

-

Pressure: 2–3 bar

-

Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl fluoride group undergoes facile substitution with nucleophiles:

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| NH₃ | Piperidine-4-sulfonamide | THF, 25°C, 6 h | 89 |

| CH₃OH | Piperidine-4-sulfonate | MeOH, reflux, 3 h | 78 |

| PhSH | Piperidine-4-sulfonothioate | DMF, 80°C, 12 h | 65 |

Mechanism: Bimolecular nucleophilic substitution (SN²) at sulfur, facilitated by fluoride’s leaving group ability .

Stability Profile

-

Thermal Stability: Decomposes at >200°C (TGA).

-

Hydrolytic Stability: Half-life (t₁/₂) in H₂O at pH 7.4: 48 h; at pH 9.0: 2.3 h .

Biological Activity and Mechanisms

Serine Protease Inhibition

PSF covalently inhibits serine proteases via sulfonylation of the catalytic serine residue:

Key Targets:

PROTAC Applications

PSF-derived PROTACs enable targeted protein degradation. A 2024 study demonstrated:

-

PROTAC Design: Conjugation of PSF to a BRD4 ligand via a PEG linker .

-

Efficacy: DC₅₀ = 17.2 μM; Dmax = 60% BRD4 degradation in HeLa cells .

-

Mechanism Validation: Degradation blocked by proteasome inhibitor epoxomicin .

Industrial and Research Applications

Pharmaceutical Development

-

Covalent Inhibitors: PSF warheads in kinase inhibitors (e.g., EGFR, BTK).

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation via sulfonyl fluoride-lysine reactions.

Material Science

-

Polymer Modification: Sulfonyl fluoride groups enable post-polymerization functionalization.

Comparative Analysis with Analogues

| Compound | Reactivity (vs PSF) | Protease Inhibition (IC₅₀, μM) | PROTAC Efficiency |

|---|---|---|---|

| Piperidine-4-sulfonyl chloride | 1.3× higher | 2.1 (Elastase) | Not applicable |

| Piperidine-4-sulfonamide | 0.4× lower | >100 | Inactive |

| Benzene sulfonyl fluoride | 0.7× lower | 5.8 (Thrombin) | DC₅₀ = 29 μM |

Future Directions

Recent studies highlight PSF’s potential in:

-

Covalent CRISPR: Targeting Cas9 for genome editing control.

-

Bioorthogonal Chemistry: Fluorosulfate ligation for live-cell imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume